molecular formula C12H14Cl2N2O3 B2471545 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1037507-68-8

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B2471545
CAS No.: 1037507-68-8
M. Wt: 305.16
InChI Key: YGRCWTQXHXKNBR-UHFFFAOYSA-N
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Description

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the 2,3-dichloroaniline precursor. This precursor is then subjected to a series of reactions, including amination and acylation, to introduce the ethylamino and oxobutanoic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of reactants and the optimization of reaction conditions. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichloroanilino)-2-(methylamino)-4-oxobutanoic acid
  • 4-(2,3-Dichloroanilino)-2-(propylamino)-4-oxobutanoic acid
  • 4-(2,3-Dichloroanilino)-2-(butylamino)-4-oxobutanoic acid

Uniqueness

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-2-15-9(12(18)19)6-10(17)16-8-5-3-4-7(13)11(8)14/h3-5,9,15H,2,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRCWTQXHXKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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